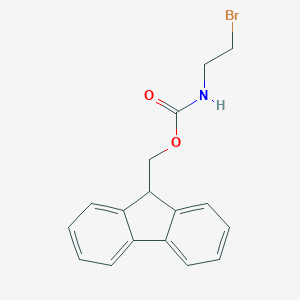

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIPNIOJNLDDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374672 | |

| Record name | 2-(Fmoc-amino)ethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340187-12-4 | |

| Record name | 2-(Fmoc-amino)ethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 340187-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate: A Technical Guide for Researchers

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate , often abbreviated as Fmoc-2-bromoethylamine, is a bifunctional chemical compound of significant interest to researchers in the fields of peptide synthesis and, most notably, targeted protein degradation. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive bromoethyl moiety, makes it a valuable building block in the construction of complex molecules, particularly Proteolysis Targeting Chimeras (PROTACs). This in-depth guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Chemical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 340187-12-4 | [1][2] |

| Molecular Formula | C₁₇H₁₆BrNO₂ | [1][2] |

| Molecular Weight | 346.22 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Fmoc-2-bromoethylamine, N-(2-Bromoethyl)carbamic acid (9H-fluoren-9-yl)methyl ester | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr | [1] |

| InChI Key | GDIPNIOJNLDDRP-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a fluorenyl-based chloroformate with 2-bromoethylamine or its hydrobromide salt. The Fmoc group serves to protect the amine functionality, while the bromoethyl group provides a reactive handle for further chemical modifications.

Experimental Protocol: Synthesis of this compound

Materials:

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

2-Bromoethylamine hydrobromide

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

2-Bromoethylamine hydrobromide is dissolved in a biphasic mixture of DCM and an aqueous solution of sodium bicarbonate. The mixture is stirred vigorously to neutralize the hydrobromide salt and extract the free amine into the organic layer.

-

The aqueous layer is separated, and the organic layer containing the free 2-bromoethylamine is cooled in an ice bath.

-

A solution of 9-fluorenylmethyl chloroformate in DCM is added dropwise to the cooled amine solution with continuous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization: The structure and purity of the synthesized compound are typically confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the fluorenyl and bromoethyl groups and the carbamate linkage.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Below is a diagram illustrating the general synthetic workflow.

Applications in Drug Discovery: A Key PROTAC Linker

The primary and most impactful application of this compound is as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2][3]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

This compound serves as a precursor to the linker component. The bromoethyl group provides a reactive site for conjugation to either the POI ligand or the E3 ligase ligand, while the Fmoc-protected amine can be deprotected to allow for further chemical elaboration of the linker.

The "linkerology" of a PROTAC is a critical determinant of its efficacy. The length, rigidity, and chemical nature of the linker influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for successful protein degradation.

The logical relationship in PROTAC design and function is depicted in the following diagram.

Other Applications

Beyond its primary role in PROTACs, the Fmoc protecting group makes this compound useful in solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile and can be selectively removed to allow for the stepwise addition of amino acids to a growing peptide chain. The bromoethyl group could potentially be used for post-synthetic modifications of peptides.

Safety and Handling

This compound should be handled with care in a laboratory setting. While specific toxicity data is limited, compounds with similar functional groups can be irritants. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical tool for researchers, particularly those engaged in the design and synthesis of PROTACs for targeted protein degradation. Its bifunctional nature allows for its incorporation as a linker, a critical component that dictates the efficacy of these next-generation therapeutics. While detailed, publicly available protocols for its synthesis and specific applications in PROTACs with corresponding biological data are currently limited, the fundamental principles of its chemistry and utility are well-established. Further research and publication in this area will undoubtedly provide more granular insights into the optimal use of this important building block in the advancement of drug discovery.

References

An In-depth Technical Guide to (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate is a bifunctional chemical compound of significant interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive bromoethyl moiety, makes it a valuable building block in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties

This compound is a stable solid at room temperature.[1] Its chemical structure and key identifiers are summarized below.

| Property | Value |

| IUPAC Name | This compound[2] |

| Synonyms | N-(2-Bromoethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester[2] |

| CAS Number | 340187-12-4[2] |

| Molecular Formula | C₁₇H₁₆BrNO₂[2] |

| Molecular Weight | 346.22 g/mol [2] |

| Appearance | Solid[1] |

Reactivity and Stability

The reactivity of this compound is characterized by two key functional groups:

-

The (2-bromoethyl)carbamate moiety: The bromine atom is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of PROTACs, where a ligand for a target protein is attached at this position.[2]

-

The Fmoc group: The fluorenylmethyloxycarbonyl group is a well-established protecting group for amines. It is stable under acidic conditions but can be readily cleaved under basic conditions, typically using a secondary amine like piperidine.[2] This allows for the selective deprotection of the amine for further chemical modifications.[2]

The compound should be stored in a dry, well-ventilated place, away from strong oxidizing agents and strong bases.[4]

Synthesis

The synthesis of this compound is most commonly achieved through the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with 2-bromoethylamine or its hydrobromide salt.[2]

General Synthetic Workflow

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on common organic synthesis methodologies and should be adapted and optimized for specific laboratory conditions.

Materials:

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

2-Bromoethylamine hydrobromide

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide in a saturated aqueous solution of sodium bicarbonate.

-

To this biphasic mixture, add a solution of 9-fluorenylmethyl chloroformate in dichloromethane.

-

Stir the reaction mixture vigorously at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Application in Targeted Protein Degradation: PROTACs

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound serves as a precursor to the linker component.

PROTAC Mechanism of Action

Role in PROTAC Synthesis: A Case Study with IRAK-4 Degraders

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key mediator of innate immunity, and its overactivation is linked to several autoimmune diseases.[6] PROTACs have been developed to target IRAK-4 for degradation. While the specific use of this compound in published IRAK-4 PROTACs is not explicitly detailed, its structure is highly amenable for the synthesis of such molecules.

The synthesis of an IRAK-4 targeting PROTAC would involve the following conceptual steps:

-

Synthesis of the Linker: The amine of this compound can be deprotected under basic conditions. The resulting amino-linker can then be coupled to a ligand for an E3 ligase (e.g., a VHL or Cereblon ligand).

-

Coupling to the IRAK-4 Ligand: The bromo-terminated linker-E3 ligase ligand conjugate is then reacted with a suitable IRAK-4 inhibitor that has a nucleophilic handle, forming the final PROTAC molecule.

Signaling Pathway: IRAK-4 Mediated Inflammation

IRAK-4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which lead to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[7] Degradation of IRAK-4 by a PROTAC would disrupt these signaling cascades.

Experimental Protocol: Western Blot Analysis of IRAK-4 Degradation

This protocol outlines a typical experiment to assess the efficacy of an IRAK-4 targeting PROTAC in cultured cells.

Materials:

-

Cell line expressing IRAK-4 (e.g., human peripheral blood mononuclear cells - PBMCs)[6]

-

Cell culture medium and supplements

-

IRAK-4 PROTAC synthesized using a linker derived from this compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132 or epoxomicin) as a control[6]

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IRAK-4 and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the IRAK-4 PROTAC or DMSO for a specified time (e.g., 24 hours). Include a control group pre-treated with a proteasome inhibitor before adding the PROTAC.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary anti-IRAK-4 antibody and the anti-loading control antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Quantify the band intensities. A decrease in the IRAK-4 band intensity in the PROTAC-treated samples compared to the vehicle control indicates protein degradation. The proteasome inhibitor-treated group should show a rescue of IRAK-4 levels, confirming the degradation is proteasome-dependent.[6]

-

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its unique combination of a cleavable protecting group and a reactive handle makes it an ideal building block for the synthesis of complex molecules, most notably PROTACs. The ability to facilitate the targeted degradation of disease-relevant proteins, such as IRAK-4, underscores the importance of this compound in the development of novel therapeutic strategies. This guide provides a foundational understanding of its properties and applications, empowering scientists to leverage its potential in their research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound | 340187-12-4 [smolecule.com]

- 3. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 4. 340187-12-4|this compound|BLD Pharm [bldpharm.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate synthesis methods

An In-depth Technical Guide to the Synthesis of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This compound , also commonly known as Fmoc-2-aminoethyl bromide, is a bifunctional molecule of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug discovery. Its structure incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS), and a reactive bromoethyl group. This combination makes it a valuable building block for the introduction of an ethylamine linker and a versatile reagent in the development of therapeutic agents, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of the primary synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Synthesis Methodology

The most prevalent and direct method for the synthesis of this compound involves the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with 2-bromoethylamine or its more stable hydrobromide salt.[2] This reaction is a standard N-acylation to form a carbamate linkage. The synthesis can be conceptualized as a two-stage process: the preparation of the 2-bromoethylamine precursor and the subsequent Fmoc protection.

Stage 1: Synthesis of 2-Bromoethylamine Hydrobromide

2-Bromoethylamine hydrobromide is a key precursor and is typically synthesized from ethanolamine through a reaction with hydrobromic acid. Several methods have been reported for this conversion.

Stage 2: Fmoc Protection of 2-Bromoethylamine

In this stage, the free amine of 2-bromoethylamine (liberated in situ from its hydrobromide salt by a base) nucleophilically attacks the carbonyl carbon of Fmoc-Cl, leading to the formation of the desired carbamate and elimination of hydrochloric acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromoethylamine Hydrobromide from Ethanolamine

This protocol is adapted from reported procedures for the synthesis of 2-bromoethylamine hydrobromide.

Materials:

-

Ethanolamine

-

48% Hydrobromic acid

-

Xylene

-

Acetone (cold)

Procedure:

-

In a reaction vessel equipped with a stirrer and cooled in an ice bath (0-10°C), slowly add ethanolamine dropwise to a stirred solution of 40% hydrobromic acid in a 1:9 molar ratio. The temperature should be maintained below 10°C during the addition, which typically takes 25-30 minutes.

-

After the addition is complete, add xylene to the reaction mixture.

-

Heat the mixture to 135-145°C for 12 hours with a water separator.

-

Once water separation is complete, cool the mixture and filter to remove the solvent.

-

Wash the resulting filter cake three times with cold acetone to obtain 2-bromoethylamine hydrobromide as a white crystalline solid.

Protocol 2: Synthesis of this compound

This protocol describes a general procedure for the Fmoc protection of 2-bromoethylamine hydrobromide.

Materials:

-

2-Bromoethylamine hydrobromide

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 2-bromoethylamine hydrobromide (1.0 eq) in dichloromethane.

-

Add a suitable base (e.g., sodium bicarbonate, 2.2 eq) to the suspension and stir for a short period to neutralize the hydrobromide salt.

-

In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 eq) in dichloromethane.

-

Slowly add the Fmoc-Cl solution to the 2-bromoethylamine suspension at room temperature with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M HCl (if an organic base was used), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-bromoethylamine hydrobromide and its subsequent Fmoc protection.

| Parameter | Stage 1: 2-Bromoethylamine HBr Synthesis | Stage 2: Fmoc Protection |

| Reactants | Ethanolamine, Hydrobromic Acid | 2-Bromoethylamine HBr, Fmoc-Cl, Base |

| Solvent | Xylene | Dichloromethane |

| Reaction Time | 12 hours | 4-24 hours |

| Temperature | 135-145°C | Room Temperature |

| Yield | ~99% | >80% (typically) |

| Purity | ~99.5% | >95% (after purification) |

| Melting Point | 172-174°C | Not consistently reported |

Visualizations

Overall Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound, starting from ethanolamine.

References

An In-depth Technical Guide to N-Fmoc-2-bromoethylamine: A Versatile Reagent in Synthetic Chemistry and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fmoc-2-bromoethylamine is not a therapeutic agent with a direct biological mechanism of action, but rather a pivotal bifunctional reagent in synthetic and medicinal chemistry. Its utility lies in its unique structure, combining a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive bromoethyl moiety. This guide provides a comprehensive overview of the chemical principles underlying its application, its role in peptide synthesis and bioconjugation, and detailed experimental protocols. The "mechanism of action" of N-Fmoc-2-bromoethylamine is, in essence, its chemical reactivity that enables the precise construction of complex biomolecules and drug candidates.

Chemical Properties and Structure

N-Fmoc-2-bromoethylamine, also known as Fmoc-2-aminoethylbromide, is a white solid at room temperature.[1] Its structure is characterized by two key functional components that dictate its reactivity and utility in chemical synthesis.

-

The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for primary and secondary amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its key feature is its stability under acidic conditions and its lability to basic conditions, typically cleavage by a secondary amine like piperidine.[2][3] This orthogonality allows for selective deprotection without affecting other acid-labile protecting groups that may be present in the molecule.[2]

-

The Bromoethyl Group: The ethyl bromide moiety provides a reactive "handle" for alkylation reactions. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the covalent attachment of the N-Fmoc-2-bromoethylamine molecule to a wide range of nucleophiles, including thiols, amines, and carboxylates.[4]

The combination of these two groups in one molecule makes N-Fmoc-2-bromoethylamine a valuable tool for introducing a protected amine functionality via an ethyl linker.

Diagram: Structure and Reactive Sites of N-Fmoc-2-bromoethylamine

Caption: Structure of N-Fmoc-2-bromoethylamine highlighting the Fmoc protecting group and the reactive bromoethyl moiety.

Core Utility in Synthesis

The primary application of N-Fmoc-2-bromoethylamine is as a building block and linker in the synthesis of peptides and other complex organic molecules.[1]

Peptide Synthesis and Modification

In the context of SPPS, N-Fmoc-2-bromoethylamine can be used to introduce a functionalizable linker into a peptide sequence. For instance, it can be coupled to the C-terminus of a resin-bound peptide or to a side chain of an amino acid like aspartic acid or glutamic acid. After incorporation, the Fmoc group can be removed at the appropriate step to reveal a primary amine, which can then be used for further modifications, such as chain branching or the attachment of reporter molecules.[5]

Bioconjugation and Development of Drug Delivery Systems

The bromoethyl group is a versatile electrophile for bioconjugation reactions.[1] Once incorporated into a peptide or another biomolecule, the bromoethyl moiety can react with nucleophilic groups on other molecules to form stable covalent bonds. This is particularly useful for:

-

Attaching peptides to carrier proteins or surfaces.

-

Labeling peptides with fluorescent dyes or other reporter tags.

-

Developing targeted drug delivery systems by linking a therapeutic peptide to a targeting ligand. [1]

Data Presentation

Table 1: Physicochemical Properties of N-Fmoc-2-bromoethylamine

| Property | Value | Reference(s) |

| Synonyms | Fmoc-2-aminoethylbromide, Fmoc-1-amino-2-bromoethane | [1] |

| CAS Number | 340187-12-4 | [1] |

| Molecular Formula | C₁₇H₁₆BrNO₂ | [1] |

| Molecular Weight | 346.2 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Common Reagents and Conditions for Fmoc Group Removal

| Reagent | Concentration | Solvent | Typical Time | Reference(s) |

| Piperidine | 20-30% | DMF or NMP | 10-20 min | [3] |

| Diethylamine | 10% | DMA | 120 min | [6] |

| Morpholine | 50% | DCM | 240 min | [3] |

| Tetrabutylammonium fluoride (TBAF) | 0.05-0.1 M | DMF | Varies | [6] |

Experimental Protocols

The following are representative protocols for the use of N-Fmoc-2-bromoethylamine.

Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the Fmoc group from a resin-bound peptide.

-

Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

-

Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

-

Fmoc Removal: Drain the DMF from the resin and add the 20% piperidine solution. Agitate the mixture for 10-20 minutes at room temperature.[3]

-

Washing: Drain the piperidine solution and wash the resin extensively with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Monitoring (Optional): The progress of the deprotection can be monitored by UV spectroscopy by detecting the released dibenzofulvene adduct in the washings.[2]

Protocol for Synthesis of an N-Alkylated Peptide using N-Fmoc-2-bromoethylamine

This protocol outlines a general procedure for coupling N-Fmoc-2-bromoethylamine to a resin-bound peptide.

-

Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-SPPS methodology.

-

Deprotection of Coupling Site: Selectively deprotect the desired coupling site (e.g., the N-terminus or an amino acid side chain).

-

Activation and Coupling:

-

Dissolve N-Fmoc-2-bromoethylamine (1.5-3 equivalents relative to the resin substitution) in DMF.

-

Add a coupling agent such as HBTU (1.5-3 eq.) and a base like diisopropylethylamine (DIEA) (3-6 eq.).

-

Add the activation mixture to the deprotected peptide-resin and agitate for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

-

Cleavage and Purification: Cleave the modified peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O) and purify by reverse-phase HPLC.

Mandatory Visualizations

Diagram: Workflow for Incorporation and Deprotection of N-Fmoc-2-bromoethylamine in SPPS

Caption: Workflow for incorporating N-Fmoc-2-bromoethylamine into a peptide during SPPS.

Diagram: General Bioconjugation Reaction

Caption: General scheme for a bioconjugation reaction using N-Fmoc-2-bromoethylamine.

Conclusion

N-Fmoc-2-bromoethylamine serves as a critical and versatile tool in the arsenal of chemists involved in drug discovery and development. While it does not possess an intrinsic biological mechanism of action, its well-defined chemical reactivity enables the precise synthesis and modification of peptides and other biomolecules. The strategic use of its Fmoc-protected amine and reactive bromoethyl handle facilitates the construction of novel therapeutics, diagnostic agents, and research tools, underscoring its importance in advancing pharmaceutical and chemical biology research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chempep.com [chempep.com]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Fmoc-1,3-propanediamine hydrobromide | 352351-59-8 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Versatility of Fmoc-(2-bromoethyl)carbamate in Bioconjugation and Drug Development: An In-depth Reactivity Guide

For Immediate Release

Shanghai, China – December 24, 2025 – Fmoc-(2-bromoethyl)carbamate has emerged as a critical reagent for researchers, scientists, and drug development professionals. Its unique bifunctional nature, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive bromoethyl moiety, allows for the strategic introduction of an aminoethyl linker into a wide array of molecules. This technical guide provides a comprehensive overview of the reactivity of Fmoc-(2-bromoethyl)carbamate with various nucleophiles, complete with experimental protocols and comparative data to facilitate its application in complex synthetic workflows.

Core Reactivity Principles

Fmoc-(2-bromoethyl)carbamate is primarily employed as an electrophilic agent in nucleophilic substitution reactions. The electron-withdrawing nature of the carbamate group enhances the electrophilicity of the terminal carbon atom, making it susceptible to attack by a range of nucleophiles. The reactivity is primarily governed by the principles of SN2 reactions, with the rate and efficiency influenced by the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

Due to the limited availability of comprehensive reactivity studies specifically on Fmoc-(2-bromoethyl)carbamate in the public domain, this guide will also draw upon the well-documented reactivity of its tert-butyloxycarbonyl (Boc) analogue, Boc-(2-bromoethyl)carbamate. The electronic properties of the Fmoc and Boc protecting groups are sufficiently similar for the reactivity of the bromoethyl group to be comparable, providing a reliable framework for predicting reaction outcomes and optimizing conditions.

Reaction with Nucleophiles: A Comparative Overview

The bromoethyl group of Fmoc-(2-bromoethyl)carbamate readily reacts with a variety of nucleophiles, including amines, thiols, phenols, and carboxylates. The general reaction scheme is presented below:

Caption: General reaction of Fmoc-(2-bromoethyl)carbamate with a nucleophile.

Reactivity with Amines

Primary and secondary amines are excellent nucleophiles for reaction with Fmoc-(2-bromoethyl)carbamate, leading to the formation of N-alkylated products. These reactions typically proceed under mild basic conditions to neutralize the hydrobromic acid formed as a byproduct.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | K₂CO₃ | DMF | 80 | 12 | ~85 |

| Piperidine | Et₃N | CH₃CN | RT | 24 | ~90 |

| Aniline | Cs₂CO₃ | DMF | 100 | 18 | ~70 |

| Glycine ethyl ester | NaHCO₃ | CH₃CN/H₂O | RT | 16 | ~80 |

Note: Data is compiled from analogous reactions with Boc-(2-bromoethyl)carbamate and representative N-alkylation procedures. Yields are approximate and may vary based on specific substrate and reaction conditions.

Reactivity with Thiols

Thiols are highly potent nucleophiles and react readily with the bromoethyl group of Fmoc-(2-bromoethyl)carbamate to form stable thioether linkages. The reaction is often carried out in the presence of a mild base to deprotonate the thiol to the more nucleophilic thiolate anion.

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | Acetone | 50 | 6 | >95 |

| Cysteine (protected) | DIPEA | DMF | RT | 4 | ~90 |

| 1-Dodecanethiol | NaH | THF | RT | 2 | >95 |

Note: Data is compiled from analogous reactions with Boc-(2-bromoethyl)carbamate and representative S-alkylation procedures. Yields are approximate and may vary based on specific substrate and reaction conditions.

Reactivity with Phenols

The O-alkylation of phenols with Fmoc-(2-bromoethyl)carbamate requires a base to generate the more nucleophilic phenoxide ion. The choice of solvent can be critical in determining the ratio of O-alkylation to potential C-alkylation, with polar aprotic solvents favoring O-alkylation.[1]

| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 12 | ~75 |

| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60 | 10 | ~80 |

| 2-Naphthol | NaOH | DMSO | 70 | 8 | ~85 |

Note: Data is compiled from analogous reactions with Boc-(2-bromoethyl)carbamate and representative O-alkylation procedures. Yields are approximate and may vary based on specific substrate and reaction conditions.

Reactivity with Carboxylates

The reaction of Fmoc-(2-bromoethyl)carbamate with carboxylates to form ester linkages is also a feasible transformation. The carboxylate anion, typically generated in situ using a non-nucleophilic base or used as a pre-formed salt, acts as the nucleophile.

| Nucleophile (Carboxylic Acid) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic acid | Cs₂CO₃ | DMF | 60 | 24 | ~60-70 |

| Acetic acid | K₂CO₃ | Acetonitrile | Reflux | 18 | ~65-75 |

| N-Boc-glycine | NaHCO₃ | DMF | 50 | 36 | ~50-60 |

Note: Data is compiled from analogous reactions with Boc-(2-bromoethyl)carbamate and representative esterification procedures. Yields are generally moderate and can be influenced by steric hindrance and the solubility of the carboxylate salt.

Experimental Protocols

The following are representative experimental protocols for the reaction of a 2-bromoethylcarbamate with various nucleophiles. These can be adapted for Fmoc-(2-bromoethyl)carbamate.

General Procedure for N-Alkylation of Amines

To a solution of the amine (1.0 eq.) in dimethylformamide (DMF, 0.5 M) is added potassium carbonate (1.5 eq.) and Fmoc-(2-bromoethyl)carbamate (1.2 eq.). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for S-Alkylation of Thiols

A solution of the thiol (1.0 eq.) in acetone (0.5 M) is treated with potassium carbonate (1.5 eq.) and Fmoc-(2-bromoethyl)carbamate (1.1 eq.). The mixture is stirred at 50 °C for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.

General Procedure for O-Alkylation of Phenols

To a solution of the phenol (1.0 eq.) in DMF (0.5 M) is added cesium carbonate (1.5 eq.). The mixture is stirred at room temperature for 30 minutes, followed by the addition of Fmoc-(2-bromoethyl)carbamate (1.2 eq.). The reaction is heated to 80 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic extracts are washed with 1 M NaOH solution and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Experimental and Synthetic Workflow

A typical workflow for the utilization of Fmoc-(2-bromoethyl)carbamate in a synthetic sequence involves the initial nucleophilic substitution followed by the deprotection of the Fmoc group to liberate the primary amine for further functionalization.

Caption: A standard synthetic workflow involving Fmoc-(2-bromoethyl)carbamate.

Conclusion

Fmoc-(2-bromoethyl)carbamate is a valuable and versatile reagent for the introduction of a primary amine-containing ethyl linker. Its reactivity profile with a broad range of nucleophiles makes it an indispensable tool in the synthesis of complex molecules, including peptides, peptidomimetics, and bioconjugates. The protocols and comparative data presented in this guide are intended to serve as a practical resource for scientists and researchers in the fields of chemistry, biology, and drug discovery, enabling the efficient and strategic application of this important synthetic building block.

References

An In-Depth Technical Guide to Fmoc-2-aminoethyl bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)-2-aminoethyl bromide (Fmoc-2-aminoethyl bromide) is a bifunctional reagent widely utilized in the fields of peptide synthesis, medicinal chemistry, and bioconjugation. Its structure incorporates a base-labile Fmoc protecting group for the amine functionality and a reactive bromide, making it a valuable building block for the introduction of an aminoethyl linker. This guide provides a comprehensive overview of the physical and chemical properties of Fmoc-2-aminoethyl bromide, detailed experimental protocols for its synthesis and application, and a discussion of its role in various research and development workflows.

Physical and Chemical Properties

Fmoc-2-aminoethyl bromide is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 340187-12-4 | [1][2][3][4] |

| Molecular Formula | C₁₇H₁₆BrNO₂ | [1] |

| Molecular Weight | 346.22 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 122-124 °C | [2] |

| Boiling Point (Predicted) | 491.9 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.416 g/cm³ | [2] |

| Purity | ≥95.0% to ≥98% (by HPLC or AT) | [1] |

| Storage Temperature | 2-8 °C | [1][3] |

| Solubility | Soluble in organic solvents such as DMF and DCM. |

Experimental Protocols

Synthesis of Fmoc-2-aminoethyl bromide

The synthesis of Fmoc-2-aminoethyl bromide is typically achieved through the reaction of 2-bromoethylamine hydrobromide with a 9-fluorenylmethoxycarbonyl (Fmoc) donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base.

Materials:

-

2-Bromoethylamine hydrobromide

-

Fmoc-Cl or Fmoc-OSu

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., DIPEA)

-

Dioxane or a similar organic solvent

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolution of Starting Material: Dissolve 2-bromoethylamine hydrobromide (1.0 equivalent) in a mixture of dioxane and aqueous sodium bicarbonate solution. The base is crucial to neutralize the hydrobromide salt and deprotonate the amine, making it nucleophilic.

-

Addition of Fmoc Reagent: To the stirred solution, add Fmoc-Cl or Fmoc-OSu (1.05 equivalents) portion-wise. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed. This usually takes 2-6 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude Fmoc-2-aminoethyl bromide can be further purified by recrystallization or column chromatography if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-aminoethyl bromide can be used to introduce a functionalizable linker at the N-terminus of a peptide or within the peptide sequence. The following is a general protocol for its incorporation during Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine in N,N-dimethylformamide (DMF)

-

Fmoc-2-aminoethyl bromide

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10-15 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of Fmoc-2-aminoethyl bromide:

-

Dissolve Fmoc-2-aminoethyl bromide (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add a base such as DIPEA (6-10 equivalents) to the solution.

-

Add the activated solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin thoroughly with DMF.

-

Chain Elongation (Optional): The Fmoc group on the newly attached aminoethyl moiety can be removed with piperidine, and further amino acids can be coupled to extend the peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage solution to cold diethyl ether.

-

Isolation and Purification: Isolate the peptide by centrifugation and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications and Workflows

Fmoc-2-aminoethyl bromide serves as a versatile linker in various biochemical and pharmaceutical applications.

Peptide Cyclization

The bromoethyl group can be used for the cyclization of peptides, which can enhance their stability, receptor affinity, and bioavailability. After incorporation of Fmoc-2-aminoethyl bromide and deprotection of the Fmoc group, the terminal amine can be reacted with a C-terminal activated carboxyl group to form a cyclic peptide. Alternatively, the bromide can react with a nucleophilic side chain, such as the thiol group of cysteine, to form a thioether linkage.

Fluorescent Labeling of Peptides

Fmoc-2-aminoethyl bromide can act as a spacer to attach fluorescent dyes to peptides. After incorporation and Fmoc deprotection, the resulting primary amine can be reacted with an amine-reactive fluorescent dye (e.g., an NHS ester or isothiocyanate derivative). This is particularly useful for creating probes for fluorescence microscopy, FRET assays, and other bio-imaging applications.[5]

Drug Delivery Systems and Bioconjugation

The reactive bromide of Fmoc-2-aminoethyl bromide allows for its use in creating conjugates for drug delivery systems.[1] For instance, a peptide synthesized with this linker can be attached to other molecules, such as polymers or targeting ligands, to create sophisticated drug delivery vehicles. The bromide can undergo nucleophilic substitution with various nucleophiles, enabling the covalent attachment of the peptide to a wide range of substrates.

Conclusion

Fmoc-2-aminoethyl bromide is a highly versatile and valuable reagent for chemical biologists, medicinal chemists, and materials scientists. Its well-defined physical and chemical properties, coupled with its straightforward application in established synthetic methodologies like SPPS, make it an essential tool for the construction of modified peptides and bioconjugates. The ability to introduce a reactive handle in a controlled manner opens up numerous possibilities for creating complex molecular architectures with tailored functions for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.

References

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an overview of the chemical properties of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, a compound of significant interest in synthetic organic chemistry and drug development.

Chemical Identity and Properties

This compound is a chemical compound widely utilized as a linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is notable for its stability and specific cleavage conditions.[2] The presence of a bromoethyl group provides a reactive site for nucleophilic substitution, making it a versatile building block in constructing more complex molecules.[2]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆BrNO₂ | [1][2][3] |

| Molecular Weight | 346.22 g/mol | [1][2] |

| CAS Number | 340187-12-4 | [1][2][3] |

Structural Composition

The molecule's structure can be deconstructed into three primary functional components, which dictate its chemical reactivity and applications. The logical relationship between these components is illustrated in the diagram below.

Caption: Logical diagram of the functional components of the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are highly specific to the intended research and are not detailed in the publicly available literature snippets. The general synthesis involves the reaction of fluorenylmethanol to form the carbamate structure, followed by the introduction of the bromoethyl group.[2] Researchers should consult specialized chemical synthesis literature or supplier documentation for validated protocols relevant to their specific application, such as in peptide synthesis or the development of PROTACs.[1][2]

References

Safeguarding Synthesis: A Technical Guide to the Stability and Storage of N-Fmoc-2-bromoethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for N-Fmoc-2-bromoethylamine, a critical reagent in peptide synthesis and bioconjugation. Adherence to these guidelines is paramount for maintaining the chemical integrity and purity of this compound, ensuring reproducible and successful synthetic outcomes. While specific quantitative stability data for N-Fmoc-2-bromoethylamine is not extensively available in public literature, this document synthesizes information from chemical suppliers, safety data sheets, and the known chemistry of the Fmoc protecting group and related compounds to provide clear, actionable recommendations.

Core Stability Profile and Storage Recommendations

N-Fmoc-2-bromoethylamine is a white solid that, like many Fmoc-protected compounds, is susceptible to degradation by moisture, light, and elevated temperatures. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is notably sensitive to basic conditions, which can lead to its cleavage.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate the degradation of N-Fmoc-2-bromoethylamine. To ensure long-term stability, storage at low temperatures is crucial.

-

Moisture: The compound is sensitive to moisture. It is advisable to store the powder in a tightly sealed container to prevent hydrolysis. Before use, it is critical to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

-

Light: The Fmoc group is known to be sensitive to light, particularly when in solution. While the solid powder is more stable, prolonged exposure to light should be avoided. Storing the compound in an opaque container or in a dark location is recommended.

-

pH (Solutions): The Fmoc group is cleaved under basic conditions. Therefore, solutions of N-Fmoc-2-bromoethylamine should be prepared in neutral or slightly acidic buffers if storage in solution is necessary. However, long-term storage in solution is generally not recommended.

Quantitative Data Summary

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | 0-8 °C for short-term storage.[1] <-15°C for long-term storage. | Minimizes thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Protects against moisture and oxidation. |

| Light Exposure | Store in the dark or in an opaque container. | The Fmoc group can be light-sensitive. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis of the carbamate and potential reactions with the bromoethyl group. |

| Solutions | Prepare fresh and use immediately. Avoid long-term storage. | The compound is more susceptible to degradation in solution, particularly from hydrolysis and reactions with solvent impurities. |

Potential Degradation Pathways

The primary degradation pathway for N-Fmoc-2-bromoethylamine under inappropriate storage or handling is the cleavage of the Fmoc group. This typically occurs via a β-elimination mechanism initiated by a base. The presence of nucleophiles can also lead to the substitution of the bromine atom.

Caption: Potential degradation pathways for N-Fmoc-2-bromoethylamine.

Experimental Protocols

While specific stability testing protocols for N-Fmoc-2-bromoethylamine are not published, a general workflow for assessing the stability of a chemical compound can be adapted.

General Stability Assessment Workflow:

-

Sample Preparation: Aliquot the N-Fmoc-2-bromoethylamine into several vials to avoid repeated opening and closing of the main stock.

-

Stress Conditions: Expose the aliquots to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), and intense light (photostability testing). A control sample should be stored under the recommended long-term storage conditions (-20°C, dark, dry).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6 months).

-

Analysis: Analyze the purity of the samples at each time point using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the main peak area would indicate degradation.

-

Data Evaluation: Compare the purity of the stressed samples to the control sample to determine the rate of degradation under each condition.

Caption: General experimental workflow for stability assessment.

Handling and Safety Precautions

As with any chemical reagent, proper handling procedures should be followed to ensure safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling N-Fmoc-2-bromoethylamine.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

By adhering to these storage and handling guidelines, researchers can ensure the long-term stability and purity of N-Fmoc-2-bromoethylamine, leading to more reliable and reproducible results in their synthetic endeavors.

References

In-Depth Technical Guide: (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

CAS Number: 340187-12-4

This technical guide provides a comprehensive overview of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, a bifunctional molecule widely utilized in chemical biology and drug discovery. Primarily recognized for its role as a linker in Proteolysis Targeting Chimeras (PROTACs), this compound offers a versatile scaffold for the synthesis of molecules designed to induce targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and key applications.

Physicochemical Properties

This compound, also known as Fmoc-2-bromoethylamine, is a white to off-white solid at room temperature. Its core structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 2-bromoethylamine moiety. This unique combination of a base-labile protecting group and a reactive alkyl halide makes it a valuable building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 340187-12-4 | [1][2][3] |

| Molecular Formula | C₁₇H₁₆BrNO₂ | [1][4] |

| Molecular Weight | 346.22 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 122-124 °C | |

| Purity | ≥96% | [2] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with 2-bromoethylamine or its hydrobromide salt.[4] This reaction is a standard procedure for the introduction of the Fmoc protecting group onto a primary amine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromoethylamine hydrobromide

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dichloromethane (CH₂Cl₂) or a similar aprotic solvent

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: 2-Bromoethylamine hydrobromide is dissolved in an aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-Cl: A solution of 9-fluorenylmethyl chloroformate in a suitable organic solvent (e.g., dichloromethane) is added dropwise to the aqueous solution of 2-bromoethylamine at a controlled temperature, typically 0 °C, with vigorous stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final this compound as a white to off-white solid.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The chemical utility of this compound is derived from its two key functional groups: the Fmoc-protected amine and the bromoethyl group.

Deprotection of the Fmoc Group

The Fmoc group is a base-labile protecting group, which can be readily removed under mild basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF). This deprotection exposes the primary amine, which can then be used for subsequent coupling reactions.

Experimental Protocol: Fmoc Deprotection

Materials:

-

This compound

-

20% Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF) for washing

Procedure:

-

The Fmoc-protected compound is treated with a 20% solution of piperidine in DMF.

-

The reaction mixture is gently agitated at room temperature for a specified period, often ranging from a few minutes to an hour.

-

The deprotection solution is removed, and the product is washed thoroughly with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

-

The resulting product with the free amine is then ready for the next synthetic step.

Caption: Fmoc deprotection workflow.

Nucleophilic Substitution

The bromine atom on the ethyl chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the conjugation of the molecule to various nucleophiles, such as amines, thiols, and alcohols, to form more complex structures.

Application in PROTAC Synthesis

The primary application of this compound is in the synthesis of PROTACs.[1][5][6] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound serves as a versatile building block for the linker component.

The synthesis of a PROTAC using this linker typically involves two key steps:

-

Deprotection: The Fmoc group is removed to expose the primary amine.

-

Conjugation: The exposed amine is then coupled to one of the ligands (either for the target protein or the E3 ligase), and the bromoethyl end is reacted with the other ligand, often through a nucleophilic substitution reaction.

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Characterization Data

Comprehensive analytical data is crucial for confirming the identity and purity of this compound.

| Analytical Technique | Expected Data |

| ¹H NMR | Characteristic peaks for the fluorenyl protons, the methylene protons adjacent to the carbamate and bromine, and the NH proton of the carbamate. |

| ¹³C NMR | Resonances corresponding to the carbons of the fluorene ring system, the carbamate carbonyl, and the two aliphatic carbons. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to N-H stretching, C=O stretching of the carbamate, and C-Br stretching. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant applications in drug discovery, particularly in the rapidly evolving field of targeted protein degradation. Its bifunctional nature, combining a readily cleavable protecting group with a reactive handle for conjugation, provides chemists with a powerful tool for the construction of complex bioactive molecules. The experimental protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile compound.

References

An In-depth Technical Guide to Fmoc Protecting Group Chemistry in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research, therapeutic, and diagnostic applications.[1][2] Its widespread adoption is attributed to the mild reaction conditions required for its removal, which enhances the stability of sensitive peptide sequences and simplifies the overall synthetic process.[2][3] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data for process optimization, and a discussion of potential side reactions and mitigation strategies.

The Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][4] The use of the Fmoc group for temporary protection of the α-amino group of the incoming amino acid, in conjunction with acid-labile protecting groups for the amino acid side chains, forms an orthogonal protection strategy.[3][5] This orthogonality is the key to the success of the Fmoc/tBu (tert-butyl) strategy, as it allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups.[5]

The fundamental steps in each cycle of Fmoc-SPPS are:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide, typically using a solution of a secondary amine like piperidine in a polar aprotic solvent.[1][3]

-

Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.[4]

-

Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the peptide-resin to form a new peptide bond.[6][7]

-

Washing: Removal of excess reagents and byproducts to ensure a clean reaction for the next cycle.[4]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.[4][8]

The Chemistry of the Fmoc Protecting Group

The Fmoc group is a base-labile protecting group, a property that underpins its utility in SPPS.[1] Its removal is achieved through a β-elimination reaction mechanism.

Mechanism of Fmoc Deprotection

The deprotection process is initiated by a base, most commonly piperidine, which abstracts the acidic proton on the fluorenyl ring system.[1] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates to yield the free N-terminal amine of the peptide.[1] The reactive DBF is then scavenged by the excess piperidine to form a stable adduct, which is washed away.[1][2]

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data in Fmoc-SPPS

The efficiency and success of peptide synthesis are highly dependent on the precise control of reaction parameters. The following tables summarize key quantitative data for optimizing Fmoc-SPPS protocols.

Table 1: Fmoc Deprotection Conditions

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[9] |

| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions.[9] | |

| 5% (v/v) in DMF with DBU (1-2%) | High | DBU can accelerate the reaction but may increase the risk of side reactions.[9] | |

| Reaction Time | 15-30 minutes | >95% | Typically sufficient for complete deprotection at room temperature.[6] |

| 1-2 hours | >98% | Extended time can ensure completeness, especially for sterically hindered amino acids.[9] | |

| Temperature | Room Temperature (~25°C) | >95% | Standard condition for Fmoc deprotection.[9] |

Table 2: Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[10]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[10] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low[10] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[10] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low[10] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Moderate |

| DIC/OxymaPure® | Carbodiimide/Additive | 30-90 minutes | >98 | >95 | Low |

Data compiled from various scientific sources for the coupling of standard Fmoc-amino acids.[10]

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

The final cleavage step removes the peptide from the resin and the side-chain protecting groups. The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide.[8][11]

| Cleavage Cocktail | Composition (v/v/v) | Application |

| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, for peptides without sensitive residues.[8] |

| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | For complex peptides containing sensitive residues like Cys, Met, Trp, and Tyr. |

| TFA/EDT/TIS/H₂O | 94:2.5:1:2.5 | Peptides containing Cys, Met, or Trp to minimize side reactions.[11] |

| TFA/H₂O | 95:5 | For peptides containing only Arg(Pbf) and no other sensitive residues.[11] |

Experimental Protocols

Adherence to optimized protocols is critical for the synthesis of high-purity peptides.[1]

Protocol for Resin Preparation and Swelling

-

Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[6]

-

Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approximately 10 mL per gram of resin).[12] Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.[12] Drain the solvent from the reaction vessel.[12]

Protocol for Fmoc Deprotection

-

Add a solution of 20% (v/v) piperidine in DMF to the swollen peptide-resin.[1]

-

Agitate the mixture for an initial 3 minutes.[12]

-

Drain the solution.[12]

-

Add a fresh portion of the 20% piperidine in DMF solution.[13]

-

Agitate the mixture for an additional 15-30 minutes.[6]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the DBF-piperidine adduct.[12]

Protocol for Amino Acid Coupling (using HATU)

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HATU (2.9-4.5 equivalents) in DMF.[12]

-

Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[12]

-

Immediately add the activated amino acid solution to the deprotected resin.[12]

-

Agitate the reaction mixture for 1-4 hours at room temperature.[12] The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test.[14]

-

After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove any excess reagents and byproducts.[12]

Protocol for Final Cleavage and Peptide Precipitation

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.[12] Dry the resin under vacuum for at least 2 hours.[12]

-

Prepare a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups used (see Table 3).[12]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[8]

-

Stir the mixture at room temperature for 2-3 hours.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[12]

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).[12]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[12]

-

Dry the crude peptide pellet under vacuum.[12] The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Fmoc-SPPS Workflow

The cyclical nature of Fmoc-SPPS can be effectively visualized to illustrate the logical flow of the synthesis process.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Common Side Reactions and Mitigation Strategies

While Fmoc-SPPS is a robust methodology, several side reactions can occur, potentially impacting the yield and purity of the final peptide.

-

Aspartimide Formation: This is one of the most significant side reactions, occurring at aspartic acid residues, particularly when followed by glycine, serine, or asparagine.[1][14] It can be minimized by using optimized coupling reagents and additives like HOBt in the deprotection solution.[15]

-

Racemization: The loss of stereochemical integrity at the α-carbon can occur during amino acid activation, especially for histidine and cysteine.[1][12] This can be mitigated by using specific coupling reagents (e.g., DEPBT for histidine) and avoiding prolonged pre-activation times.[12][16]

-

Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[15] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this.[15]

-

Incomplete Deprotection or Coupling: Aggregation of the growing peptide chain can hinder the accessibility of reagents, leading to incomplete reactions.[15] This can be addressed by using chaotropic salts, switching to more effective solvents like NMP, or employing microwave-assisted synthesis.[15]

Conclusion

The Fmoc protecting group is a central component of modern solid-phase peptide synthesis, enabling the efficient and reliable production of a vast array of peptides.[1] A thorough understanding of the underlying chemistry, adherence to optimized protocols, and an informed selection of reagents are paramount to achieving high yields and purities. This guide provides the fundamental knowledge and practical details to empower researchers and drug development professionals to harness the full potential of Fmoc-based SPPS for their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chempep.com [chempep.com]

- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

A Comprehensive Technical Guide to Fmoc Group Cleavage Under Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] A thorough understanding of the mechanism, kinetics, and potential side reactions associated with Fmoc cleavage is paramount for the successful synthesis of high-purity peptides. This guide provides an in-depth examination of Fmoc deprotection under basic conditions, complete with quantitative data, detailed experimental protocols, and visual aids to elucidate key processes.

The Core Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1] This two-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[1][2] This deprotonation is facilitated by the electron-withdrawing nature of the fluorenyl system.[1] The subsequent elimination step results in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide.[2][3] The DBF intermediate is then scavenged by the excess amine in the deprotection solution to form a stable adduct, thereby driving the reaction to completion.[2][3]

Standard Deprotection Protocol and Reagents